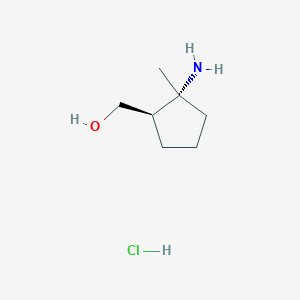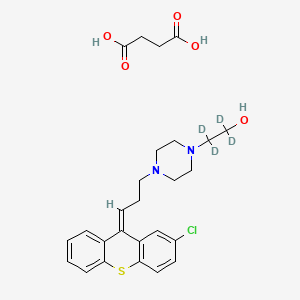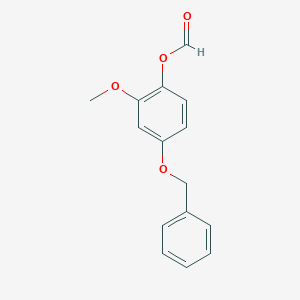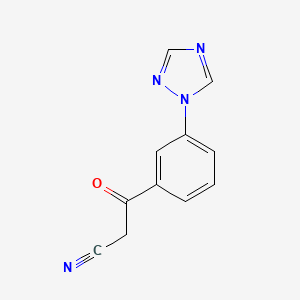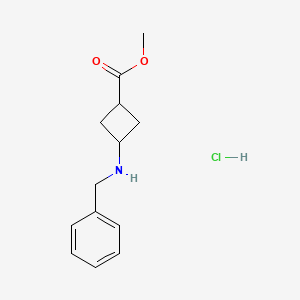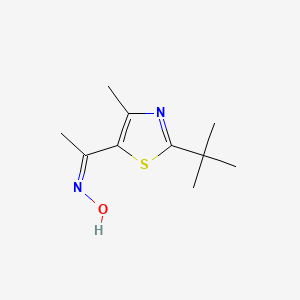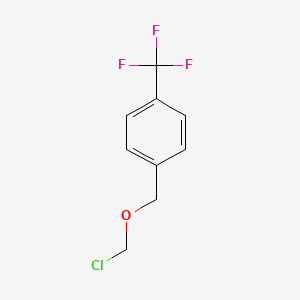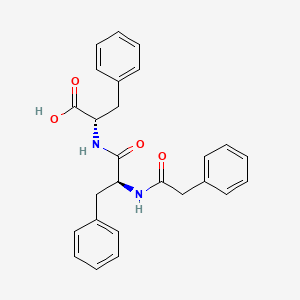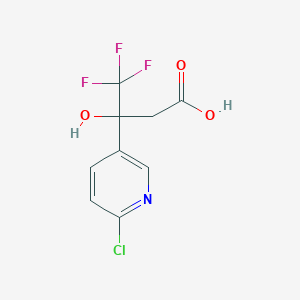
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid is a synthetic organic compound that belongs to the class of neonicotinoid insecticides. This compound is characterized by the presence of a chloropyridyl group, a trifluoromethyl group, and a hydroxybutanoic acid moiety. It is primarily used in agricultural settings to control a wide range of insect pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-3-pyridinecarbonitrile.
Trifluoromethylation: The resulting intermediate is then subjected to trifluoromethylation using trifluoromethyl iodide and a suitable base.
Hydroxylation: The trifluoromethylated intermediate is hydroxylated using a suitable oxidizing agent to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing new insecticides with improved efficacy and safety profiles.
Industry: Employed in the formulation of agricultural insecticides to protect crops from pests.
Mechanism of Action
The compound exerts its effects by targeting the nicotinic acetylcholine receptors (nAChRs) in insects . It binds to these receptors, causing overstimulation and subsequent paralysis of the insect’s nervous system. This leads to the death of the insect, effectively controlling pest populations.
Comparison with Similar Compounds
Similar Compounds
Acetamiprid: Another neonicotinoid insecticide with a similar chloropyridyl group but different substituents.
Imidacloprid: Contains a nitroguanidine moiety instead of the trifluoromethyl group.
Thiacloprid: Features a thiazolidine ring in place of the hydroxybutanoic acid moiety.
Uniqueness
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it more effective in certain agricultural applications compared to its analogs.
Properties
Molecular Formula |
C9H7ClF3NO3 |
|---|---|
Molecular Weight |
269.60 g/mol |
IUPAC Name |
3-(6-chloropyridin-3-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C9H7ClF3NO3/c10-6-2-1-5(4-14-6)8(17,3-7(15)16)9(11,12)13/h1-2,4,17H,3H2,(H,15,16) |
InChI Key |
BBBDLCDZBDQTEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CC(=O)O)(C(F)(F)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


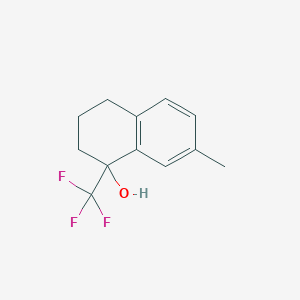
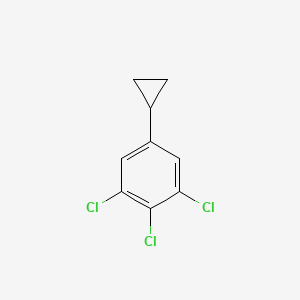
![tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate](/img/structure/B13707784.png)
![6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide](/img/structure/B13707789.png)
